molecular formula C12H23NO5S B11842191 (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate

(S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B11842191
M. Wt: 293.38 g/mol
InChI Key: ITAMCMGHPLATPO-JTQLQIEISA-N
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Description

(S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds via the formation of a mesylate ester, which is then purified by standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The mesylate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation of the pyrrolidine ring can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.

    Reduction: Formation of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

    Oxidation: Formation of oxidized pyrrolidine derivatives, potentially including lactams.

Scientific Research Applications

(S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in the modification of biomolecules and as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The mesylate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are essential in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate
  • (S)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
  • (S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the mesylate group, which imparts distinct reactivity compared to other similar compounds. The tert-butyl protecting group also provides stability and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H23NO5S

Molecular Weight

293.38 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-methylsulfonyloxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(9-13)6-8-17-19(4,15)16/h10H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

ITAMCMGHPLATPO-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CCOS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCOS(=O)(=O)C

Origin of Product

United States

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